molecular formula C12H16O17Pb3 B147951 Lead(II) citrate trihydrate CAS No. 6107-83-1

Lead(II) citrate trihydrate

Cat. No.: B147951
CAS No.: 6107-83-1
M. Wt: 1054 g/mol
InChI Key: GMPMGSCJCDAUMP-UHFFFAOYSA-H
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Description

Lead(II) citrate trihydrate is a chemical compound composed of lead and citric acid, with the chemical formula ( \text{Pb}_3(\text{C}_6\text{H}_5\text{O}_7)_2 \cdot 3\text{H}_2\text{O} ). It appears as a white, odorless powder or crystals and is primarily used as an enhancer for heavy metal staining in electron microscopy . This compound is highly reactive with carbon dioxide and is soluble in water and slightly soluble in alcohol .

Preparation Methods

Lead(II) citrate trihydrate can be synthesized through the reaction of lead(II) acetate with citric acid in an aqueous solution. The reaction is typically carried out at room temperature, and the product is then crystallized from the solution. Industrial production methods involve similar processes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Lead(II) citrate trihydrate undergoes various chemical reactions, including:

    Oxidation and Reduction: Lead(II) can be oxidized to lead(IV) in the presence of strong oxidizing agents.

    Substitution Reactions: Lead(II) citrate can react with halide ions to form lead halides, such as lead(II) chloride.

    Complex Formation: It can form complexes with other ligands, enhancing its solubility and reactivity.

Common reagents used in these reactions include halide salts, oxidizing agents, and complexing agents. Major products formed from these reactions include lead halides and various lead complexes .

Comparison with Similar Compounds

Lead(II) citrate trihydrate can be compared with other lead(II) compounds, such as:

    Lead(II) acetate: Used in similar applications but differs in its solubility and reactivity.

    Lead(II) chloride: Commonly used in chemical synthesis and has different physical properties.

    Lead(II) nitrate: Used in pyrotechnics and as a heat stabilizer in nylon and polyesters.

The uniqueness of this compound lies in its specific application in electron microscopy and its ability to enhance contrast by binding to heavy metals .

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;lead(2+);trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.3H2O.3Pb/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H2;;;/q;;;;;3*+2/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPMGSCJCDAUMP-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Pb+2].[Pb+2].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O17Pb3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370602
Record name Lead(II) citrate trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1.05e+03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6107-83-1
Record name Lead(II) citrate trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxypropane-1,2,3-tricarboxylate;lead(2+);trihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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